molecular formula C19H16N4O2 B4167504 methyl 5,7-diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

methyl 5,7-diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No. B4167504
M. Wt: 332.4 g/mol
InChI Key: CIRAGKJBEYVUEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5,7-diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate, also known as MDPT, is a chemical compound that belongs to the class of triazolopyrimidine derivatives. It is a relatively new compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery.

Mechanism of Action

The exact mechanism of action of methyl 5,7-diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is not fully understood, but it is believed to act on the GABAergic system in the brain. methyl 5,7-diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has been shown to enhance the activity of GABA receptors, which are responsible for inhibiting the transmission of nerve impulses in the brain. This may explain its anticonvulsant and analgesic activities.
Biochemical and Physiological Effects:
methyl 5,7-diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to reduce the frequency and severity of seizures in rats, indicating its potential as an anticonvulsant. methyl 5,7-diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has also been shown to reduce pain sensitivity in mice, indicating its potential as an analgesic. In addition, methyl 5,7-diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has been shown to have sedative effects in animal models, suggesting its potential as a sleep aid.

Advantages and Limitations for Lab Experiments

One of the main advantages of methyl 5,7-diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is its relatively simple synthesis method, which makes it easy to produce in large quantities for use in laboratory experiments. In addition, its low toxicity and high stability make it a safe and reliable compound for use in animal studies. However, one limitation of methyl 5,7-diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is its relatively low potency compared to other anticonvulsant and analgesic drugs, which may limit its potential for use in clinical settings.

Future Directions

There are several potential future directions for research on methyl 5,7-diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate. One area of interest is the development of more potent derivatives of methyl 5,7-diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate that could be used as anticonvulsant and analgesic drugs. Another area of interest is the use of methyl 5,7-diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate as a radioligand for imaging studies of the central nervous system. Finally, further studies are needed to fully understand the mechanism of action of methyl 5,7-diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate and its potential applications in other areas of medicine.

Scientific Research Applications

Methyl 5,7-diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has been studied extensively for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit significant anticonvulsant and analgesic activities in animal models, making it a potential candidate for the development of new drugs for the treatment of epilepsy and chronic pain. methyl 5,7-diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has also been studied for its potential use as a radioligand for imaging studies of the central nervous system.

properties

IUPAC Name

methyl 5,7-diphenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2/c1-25-18(24)15-16(13-8-4-2-5-9-13)22-19-20-12-21-23(19)17(15)14-10-6-3-7-11-14/h2-12,17H,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIRAGKJBEYVUEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(NC2=NC=NN2C1C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl 5,7-diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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methyl 5,7-diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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methyl 5,7-diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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methyl 5,7-diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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methyl 5,7-diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Reactant of Route 6
methyl 5,7-diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

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